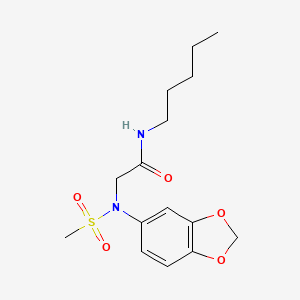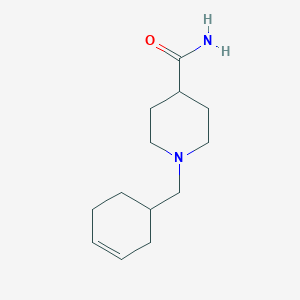![molecular formula C13H19N3O3 B4899596 3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4899596.png)
3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that is commonly referred to as EPC-MPCC. It is a pyrazole-based compound that has been used in scientific research for various purposes.
作用機序
The exact mechanism of action of EPC-MPCC is not fully understood. However, it is believed to act on the GABAergic system in the brain. It has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic and antidepressant effects. EPC-MPCC has also been shown to modulate the activity of dopamine neurons in the brain, which may contribute to its effects on addiction and drug abuse.
Biochemical and Physiological Effects
EPC-MPCC has been shown to have various biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic and antidepressant effects. EPC-MPCC has also been shown to modulate the activity of dopamine neurons in the brain, which may contribute to its effects on addiction and drug abuse. In addition, EPC-MPCC has been shown to have anti-inflammatory effects in the brain.
実験室実験の利点と制限
EPC-MPCC has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has also been shown to have consistent effects in animal models. However, there are also limitations to using EPC-MPCC in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, its effects may vary depending on the dose and route of administration.
将来の方向性
There are several future directions for research on EPC-MPCC. One area of interest is in the development of new drugs based on EPC-MPCC. It may be possible to modify the structure of EPC-MPCC to create compounds with improved pharmacological properties. Another area of interest is in the study of the long-term effects of EPC-MPCC. It is important to understand the potential risks and benefits of using EPC-MPCC over an extended period of time. Finally, research on the mechanisms of action of EPC-MPCC may lead to the development of new treatments for anxiety, depression, addiction, and other neurological disorders.
合成法
EPC-MPCC can be synthesized using a series of chemical reactions. The first step involves the reaction of 2-ethyl-1-piperidinecarboxylic acid with thionyl chloride to form 2-ethyl-1-piperidinyl chloride. The second step involves the reaction of 2-ethyl-1-piperidinyl chloride with hydrazine hydrate to form 2-ethyl-1-piperidinyl hydrazine. The third step involves the reaction of 2-ethyl-1-piperidinyl hydrazine with 4-carboxy-1-methylpyrazole to form EPC-MPCC.
科学的研究の応用
EPC-MPCC has been used in scientific research for various purposes. One of its main applications is in the study of the central nervous system. It has been shown to have anxiolytic and antidepressant effects in animal models. EPC-MPCC has also been used in the study of addiction and drug abuse. It has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and morphine.
特性
IUPAC Name |
3-(2-ethylpiperidine-1-carbonyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-9-6-4-5-7-16(9)12(17)11-10(13(18)19)8-15(2)14-11/h8-9H,3-7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAYFUPUCRPQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=NN(C=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B4899514.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4899520.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4899522.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B4899536.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4899544.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B4899559.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4899566.png)
![4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4899579.png)

![2-(4-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol trifluoroacetate (salt)](/img/structure/B4899588.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide](/img/structure/B4899607.png)

